2,4-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride
Overview
Description
2,4-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride is a chemical compound with the linear formula F2CHOC6H4SO2Cl . It has a molecular weight of 242.63 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzenesulfonyl group (C6H4SO2Cl) and a difluoromethoxy group (F2CHO) attached to the benzene ring . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound has a molecular weight of 242.63 . Other physical and chemical properties such as boiling point, density, and refractive index would need to be determined experimentally.Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage . It’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection . It should be used only in a well-ventilated area and any contact with skin or eyes should be avoided .
Properties
IUPAC Name |
2,4-dichloro-6-(difluoromethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2O3S/c8-3-1-4(9)6(16(10,13)14)5(2-3)15-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCOQKJBDNVRMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)S(=O)(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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